molecular formula C13H15NS B15164698 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione CAS No. 185621-80-1

1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione

Cat. No.: B15164698
CAS No.: 185621-80-1
M. Wt: 217.33 g/mol
InChI Key: PCQHJFZBTONGLS-UHFFFAOYSA-N
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Description

1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group, a methyl group, and a thione group attached to the dihydropyridine ring

Preparation Methods

The synthesis of 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the condensation of benzylamine with an appropriate β-keto ester, followed by cyclization and subsequent introduction of the thione group.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: Industrial production may involve the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thione group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-thione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Benzyl-6-methyl-5,6-dihydropyridine-2(1H)-one and other dihydropyridine derivatives share structural similarities.

    Uniqueness: The presence of the thione group in this compound distinguishes it from other dihydropyridine derivatives, potentially leading to different chemical reactivity and biological activity.

Properties

CAS No.

185621-80-1

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

1-benzyl-2-methyl-2,3-dihydropyridine-6-thione

InChI

InChI=1S/C13H15NS/c1-11-6-5-9-13(15)14(11)10-12-7-3-2-4-8-12/h2-5,7-9,11H,6,10H2,1H3

InChI Key

PCQHJFZBTONGLS-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(=S)N1CC2=CC=CC=C2

Origin of Product

United States

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